molecular formula C23H24Cl3N3O2 B15183137 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)- CAS No. 107679-90-3

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)-

Cat. No.: B15183137
CAS No.: 107679-90-3
M. Wt: 480.8 g/mol
InChI Key: OEPXFBFNZDWGDK-XMCWYHTOSA-N
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Description

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and triazole derivatives. The reaction conditions may involve:

    Catalysts: Such as palladium or copper catalysts.

    Solvents: Commonly used solvents include dichloromethane, toluene, or ethanol.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Antimicrobial: Exhibits antimicrobial properties against various pathogens.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

Medicine

    Pharmaceuticals: Used in the development of drugs for treating infections and other diseases.

Industry

    Agrochemicals: Component in the formulation of pesticides and herbicides.

    Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.

    4-Chlorophenyl Triazole: Shares structural similarities and exhibits comparable properties.

Uniqueness

This compound’s uniqueness lies in its complex structure, which imparts specific biological and chemical properties not found in simpler triazoles. Its multi-functional groups allow for diverse reactivity and applications.

Properties

CAS No.

107679-90-3

Molecular Formula

C23H24Cl3N3O2

Molecular Weight

480.8 g/mol

IUPAC Name

1-[[(4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C23H24Cl3N3O2/c1-2-3-4-5-21-30-22(19-11-10-18(25)12-20(19)26)23(31-21,13-29-15-27-14-28-29)16-6-8-17(24)9-7-16/h6-12,14-15,21-22H,2-5,13H2,1H3/t21?,22-,23-/m1/s1

InChI Key

OEPXFBFNZDWGDK-XMCWYHTOSA-N

Isomeric SMILES

CCCCCC1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCCCCC1OC(C(O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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